2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
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Overview
Description
2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is a complex organic compound known for its unique structure and properties This compound features two benzimidazole rings connected by an ethane-1,2-diyl bridge, with each benzimidazole ring further substituted with a pyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with pyrimidine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the ethane-1,2-diyl bridge, often using ethylene dibromide as a bridging agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzimidazole or pyrimidine rings[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced benzimidazole derivatives .
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. In biological systems, the compound can bind to DNA or proteins, disrupting their normal function. This interaction can lead to the inhibition of key enzymes or the induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethylenedioxy)diethyl acetate: Similar in having an ethane-1,2-diyl bridge but differs in functional groups.
2,2’-(Azanediylbis(ethane-2,1-diyl))bis(isoindoline-1,3-dione): Shares the ethane-1,2-diyl bridge but has different substituents on the aromatic rings.
Uniqueness
Properties
CAS No. |
648415-43-4 |
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Molecular Formula |
C24H18N8 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-pyrimidin-2-yl-2-[2-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C24H18N8/c1-9-25-23(26-10-1)15-3-5-17-19(13-15)31-21(29-17)7-8-22-30-18-6-4-16(14-20(18)32-22)24-27-11-2-12-28-24/h1-6,9-14H,7-8H2,(H,29,31)(H,30,32) |
InChI Key |
HMHPLXTXNDWQEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origin of Product |
United States |
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